molecular formula C23H26N2O4S B4804802 6-({[3-(aminocarbonyl)-4-(4-butylphenyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid

6-({[3-(aminocarbonyl)-4-(4-butylphenyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid

Cat. No.: B4804802
M. Wt: 426.5 g/mol
InChI Key: MUTNEVJPMSBXMB-UHFFFAOYSA-N
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Description

6-({[3-(aminocarbonyl)-4-(4-butylphenyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid is an intriguing synthetic compound. It features a complex molecular structure that includes both aromatic and heterocyclic elements, making it a significant subject of interest in multiple fields, including organic chemistry, medicinal chemistry, and pharmaceutical sciences. This compound's multifaceted nature allows for diverse applications and a broad range of chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-({[3-(aminocarbonyl)-4-(4-butylphenyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid generally involves multi-step processes that include coupling reactions, protection and deprotection strategies, and cyclization. Key starting materials typically include:

  • 4-butylphenyl derivatives

  • Thiophene derivatives

  • Aminocarbonyl and cyclohexene intermediates

A generic synthetic route might involve:

  • Nitration: of thiophene derivatives followed by reduction to obtain the corresponding amino compounds.

  • Coupling reactions: between these amino compounds and butylphenyl derivatives through amide bond formation.

  • Cyclization: steps to form the 3-cyclohexene-1-carboxylic acid framework.

Reaction conditions generally include:

  • Controlled temperatures (often between -78°C to room temperature)

  • Use of protective groups to shield reactive sites

  • Specific catalysts, like palladium or nickel, to facilitate coupling reactions

Industrial Production Methods

Industrial synthesis may streamline the laboratory methods for scale, incorporating continuous flow reactors, automated systems, and efficient purification techniques like crystallization or chromatography to handle larger quantities. These methods ensure high purity and yield, critical for practical applications.

Chemical Reactions Analysis

Types of Reactions

6-({[3-(aminocarbonyl)-4-(4-butylphenyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid is reactive towards several types of organic reactions:

  • Oxidation: : It can be oxidized to form sulfoxides or sulfones.

  • Reduction: : Reduction can yield various hydrogenated products.

  • Substitution: : Aromatic substitutions, particularly electrophilic aromatic substitution, can introduce different substituents onto the phenyl or thiophene rings.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

  • Oxidizing agents like potassium permanganate or sodium dichromate

  • Reducing agents such as lithium aluminum hydride or sodium borohydride

  • Catalysts like iron(III) chloride for electrophilic aromatic substitution

Major Products

The major products formed from these reactions vary depending on the conditions but may include:

  • Sulfoxides: and sulfones from oxidation

  • Amine: and alcohol derivatives from reduction

  • Substituted aromatic rings: from substitution reactions

Scientific Research Applications

Chemistry

In the realm of chemistry, this compound is utilized for:

  • Studying reaction mechanisms: : Its structure allows for investigations into various reaction pathways and intermediates.

  • Developing new synthetic methodologies: : It serves as a test compound for new catalytic or non-catalytic synthetic strategies.

Biology

In biology, its applications include:

  • Probing biochemical pathways: : Its interactions with proteins and other biomolecules can elucidate biological processes.

  • Developing molecular probes: : Used in studies to track and observe cellular functions.

Medicine

Medical research benefits from this compound through:

  • Drug discovery: : Its structural features make it a candidate for developing new therapeutics.

  • Pharmacological studies: : Investigating its effects on various biological targets.

Industry

Industrially, it finds use in:

  • Material science:

  • Pharmaceuticals: : As a precursor or intermediate in the synthesis of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism by which 6-({[3-(aminocarbonyl)-4-(4-butylphenyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid exerts its effects largely depends on its interactions at the molecular level. These interactions might involve:

  • Binding to specific proteins: : Its structural components enable it to fit into active sites or binding pockets of enzymes or receptors.

  • Modulating pathways: : It can alter biochemical pathways by inhibiting or activating specific enzymes.

Comparison with Similar Compounds

Comparison with Other Compounds

Compared to similar compounds, 6-({[3-(aminocarbonyl)-4-(4-butylphenyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid stands out due to:

  • Its unique combination of aromatic and cyclohexene elements, which impart distinct reactivity.

  • The presence of thienyl and butylphenyl groups , enhancing its utility in synthetic chemistry.

List of Similar Compounds

  • 4-(butylphenyl)-2-thienyl derivatives

  • Aminocarbonyl compounds

  • Cyclohexene carboxylic acids

Each of these similar compounds offers its own set of reactivities and applications, but none combine the specific characteristics of this compound, making it a unique and versatile molecule in scientific research and industrial applications.

Properties

IUPAC Name

6-[[4-(4-butylphenyl)-3-carbamoylthiophen-2-yl]carbamoyl]cyclohex-3-ene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O4S/c1-2-3-6-14-9-11-15(12-10-14)18-13-30-22(19(18)20(24)26)25-21(27)16-7-4-5-8-17(16)23(28)29/h4-5,9-13,16-17H,2-3,6-8H2,1H3,(H2,24,26)(H,25,27)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUTNEVJPMSBXMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C2=CSC(=C2C(=O)N)NC(=O)C3CC=CCC3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-({[3-(aminocarbonyl)-4-(4-butylphenyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid
Reactant of Route 2
6-({[3-(aminocarbonyl)-4-(4-butylphenyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid
Reactant of Route 3
Reactant of Route 3
6-({[3-(aminocarbonyl)-4-(4-butylphenyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid
Reactant of Route 4
6-({[3-(aminocarbonyl)-4-(4-butylphenyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid
Reactant of Route 5
6-({[3-(aminocarbonyl)-4-(4-butylphenyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid
Reactant of Route 6
6-({[3-(aminocarbonyl)-4-(4-butylphenyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid

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